1-[2-(4-fluoro-3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]-N-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]methanamine -

1-[2-(4-fluoro-3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]-N-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]methanamine

Catalog Number: EVT-5321285
CAS Number:
Molecular Formula: C17H19FN4O3
Molecular Weight: 346.36 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(Z)-N-(1-[2-{3-[(Dimethylamino)methyl)]-2-methoxyphenyl}-5-(pyridin-4-yl)-1,3,4-oxadiazol-3(2H)-yl]ethylidene)benzenamine Derivatives

Compound Description: This series of compounds were synthesized and characterized by IR, 1H NMR and 13C NMR spectra. They were evaluated for antifungal activity against Candida albicans, Candida tropicalis and Aspergillus niger and compared to the standard drug clotrimazole. Compounds with chloro, nitro, and methoxy substitutions at the para position of the benzene moiety showed promising antifungal activity. []

Relevance: This group of compounds shares the 1,3,4-oxadiazole ring system with 1-[2-(4-fluoro-3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]-N-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]methanamine. The research highlights the importance of the 1,3,4-oxadiazole core for potential antifungal activity. []

2-{[5-(Aralkyl/aryl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(4-methyl-1,3-thiazol-2-yl)acetamides

Compound Description: These bi-heterocyclic compounds contain both 1,3-thiazole and 1,3,4-oxadiazole rings in their structure. They were screened for their inhibitory potential against acetylcholinesterase (AChE), butyrylcholinesterase (BChE), urease, and α-glucosidase. Some compounds showed notable enzyme inhibitory activity and low toxicity, suggesting potential therapeutic interest for Alzheimer's disease and diabetes. []

Relevance: This series of compounds, specifically containing the 1,3,4-oxadiazole moiety, are structurally related to 1-[2-(4-fluoro-3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]-N-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]methanamine. This connection highlights the versatility of the 1,3,4-oxadiazole core in the development of diverse therapeutic agents. []

3-({5-((2-Amino-1,3-thiazol-4-yl)methyl)-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(un/substituted-phenyl)propanamides

Compound Description: This series of bi-heterocyclic propanamides contain 1,3-thiazole and 1,3,4-oxadiazole rings. They exhibited promising urease inhibitory activity and low cytotoxicity based on hemolysis assays. In-silico molecular docking analysis supported the in-vitro enzyme inhibition data. []

Relevance: Like the target compound 1-[2-(4-fluoro-3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]-N-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]methanamine, these compounds feature the 1,3,4-oxadiazole ring, demonstrating the recurring importance of this heterocycle in medicinal chemistry. []

5-Methyl-4-methylene-7-methylthio-2-arylmino-4H-pyrido[4,3-d][1,3]oxazine-8-carbonitrile Derivatives

Compound Description: This series of compounds were synthesized via tandem aza-Wittig and annulation reactions and screened for herbicidal activity against monocotyledonous and dicotyledonous plants. One compound, 2-[(4-methoxyphenyl)amino]-5-methyl-4-methylene-7-(methylthio)-4H-pyrido[4,3-d][1,3]oxazine-8-carbonitrile, showed 100% inhibition rate against grain sorghum at 100 mg L−1. []

Relevance: Although these compounds belong to a different chemical class than 1-[2-(4-fluoro-3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]-N-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]methanamine, they illustrate the potential of heterocyclic compounds for diverse biological activities, including herbicidal properties. []

1-(1-[4-[1-(2-Methyl-1-oxidopyridin-3-ylmethyl)piperidin-4-yloxy]-2-methoxybenzoyl]piperidin-4-yl)-1,4-dihydrobenz[d][1,3]oxazin-2-one (L-372,662)

Compound Description: This compound is an oxytocin antagonist with improved pharmacokinetics and oral bioavailability compared to its precursor, L-371,257. It exhibits good potency in vitro and in vivo, excellent oral bioavailability, good aqueous solubility, and excellent selectivity against human arginine vasopressin receptors. []

Relevance: Although L-372,662 does not share the same core structure as 1-[2-(4-fluoro-3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]-N-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]methanamine, it highlights the importance of structure modification for improving pharmacokinetic properties and achieving desired biological activity. []

S-(4-Fluoro-phenyl)-{3-[3-(4-fluoro-phenyl)-[1,2,4]oxadiazol-5-yl]-piperidin-1-yl}-methanone (ADX47273)

Compound Description: This compound is a potent and selective metabotropic glutamate receptor subtype 5 (mGlu5) positive allosteric modulator (PAM). It enhances N-methyl-d-aspartate receptor function and has shown preclinical antipsychotic-like and procognitive activities in animal models. []

Relevance: ADX47273, containing the 1,2,4-oxadiazole ring, exemplifies the pharmacological relevance of oxadiazole derivatives, although with a different core structure compared to 1-[2-(4-fluoro-3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]-N-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]methanamine. []

4,5-Dihydro-1-methyl-[1,2,4]triazolo[4,3-a]quinolin-7-amine–Derived Ureas

Compound Description: This series of 1,2,4-triazolo[4,3-a]-quinoline derivatives were designed and synthesized as potential anticancer agents. They were screened for cytotoxicity in vitro against human neuroblastoma cell lines (SK N SH) and human colon carcinoma cell lines (COLO 205) using the MTT assay. Some compounds showed significant to moderate cytotoxicity. []

Relevance: While these compounds belong to a different chemical class, their exploration as anticancer agents emphasizes the importance of exploring diverse heterocyclic scaffolds for therapeutic applications, similar to the 1,3-oxazole and 1,2,5-oxadiazole moieties present in 1-[2-(4-fluoro-3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]-N-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]methanamine. []

3-Chloro-4-fluoro-N-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}aniline

Compound Description: This secondary amine was synthesized through direct reductive amination using NaBH4/I2 as a reducing agent. []

Relevance: Although this compound does not directly contain either the 1,3-oxazole or 1,2,5-oxadiazole ring systems found in 1-[2-(4-fluoro-3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]-N-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]methanamine, it demonstrates the application of reductive amination in the synthesis of heterocyclic amines, a process that could potentially be applied to modify the target compound's structure. []

2-Chloro-3-(4-chloro-2-methyl-1,3-oxazol-5-yl)-1H-indole

Compound Description: This molecule represents the first synthetic example of an oxazolylindole with a chlorine atom at the ortho position of each ring. Its structure was characterized by X-ray crystallography, revealing a twisted conformation between the heteroaromatic ring systems. []

Relevance: This compound features the 1,3-oxazole ring system, also present in 1-[2-(4-fluoro-3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]-N-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]methanamine. Studying such related structures can provide insights into the conformational properties and potential reactivity of the 1,3-oxazole ring. []

5-Chloro-4-(1,3-Oxazol-5-yl)-1Н-Pyrrole-3-Carboxyamides

Compound Description: This series of pyrrole derivatives containing chlorine, amide, and 1,3-oxazole fragments were synthesized and evaluated for their antimicrobial activity. Two compounds demonstrated high anti-staphylococcus activity, and another exhibited high antifungal activity against Candida albicans and Aspergillus niger. []

Relevance: These compounds, specifically the incorporation of the 1,3-oxazole ring, are structurally similar to 1-[2-(4-fluoro-3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]-N-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]methanamine, further emphasizing the potential of this heterocycle in the design of antimicrobial agents. []

Chalcones Bridged with 1,3,4-Oxadiazole Linkers

Compound Description: This series of 1,3,4-oxadiazoles containing chalcone analogs were designed, synthesized, and evaluated for in vitro antibacterial potency against Gram-positive and Gram-negative bacteria and fungal strains. Several compounds displayed improved activity compared to standard drugs like rifamycin, ciprofloxacin, and fluconazole. []

Relevance: These compounds share the 1,3,4-oxadiazole ring with 1-[2-(4-fluoro-3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]-N-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]methanamine, highlighting the recurring theme of utilizing 1,3,4-oxadiazole derivatives in medicinal chemistry for their antimicrobial potential. []

Imidazo[1,2-b][1,2,4]triazines

Compound Description: This group of compounds are inhibitors of c-Met, a receptor tyrosine kinase involved in various cellular processes, including cell growth, proliferation, and survival. []

Relevance: While not directly related to the structure of 1-[2-(4-fluoro-3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]-N-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]methanamine, these compounds illustrate the potential of heterocyclic scaffolds for targeting specific biological pathways and developing potential therapeutics. []

Properties

Product Name

1-[2-(4-fluoro-3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]-N-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]methanamine

IUPAC Name

1-[2-(4-fluoro-3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]-N-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]methanamine

Molecular Formula

C17H19FN4O3

Molecular Weight

346.36 g/mol

InChI

InChI=1S/C17H19FN4O3/c1-10-14(21-25-20-10)8-22(3)9-15-11(2)24-17(19-15)12-5-6-13(18)16(7-12)23-4/h5-7H,8-9H2,1-4H3

InChI Key

XIOIRGPJMZAVIZ-UHFFFAOYSA-N

SMILES

CC1=C(N=C(O1)C2=CC(=C(C=C2)F)OC)CN(C)CC3=NON=C3C

Canonical SMILES

CC1=C(N=C(O1)C2=CC(=C(C=C2)F)OC)CN(C)CC3=NON=C3C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.